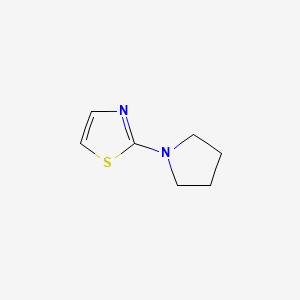2-(Pyrrolidin-1-yl)thiazole
CAS No.: 24255-45-6; 524674-17-7
Cat. No.: VC4826330
Molecular Formula: C7H10N2S
Molecular Weight: 154.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24255-45-6; 524674-17-7 |
|---|---|
| Molecular Formula | C7H10N2S |
| Molecular Weight | 154.23 |
| IUPAC Name | 2-pyrrolidin-1-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2 |
| Standard InChI Key | MAVYKYRWYBBQGY-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=CS2 |
Introduction
Chemical Identity and Structural Features
Basic Chemical Descriptors
2-(Pyrrolidin-1-yl)thiazole (CAS: 24255-45-6) has the molecular formula C₇H₉N₃S and a molecular weight of 167.23 g/mol . The compound’s structure combines a five-membered thiazole ring (containing nitrogen and sulfur atoms) with a pyrrolidine group, a saturated five-membered amine ring. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(Pyrrolidin-1-yl)-1,3-thiazole | |
| SMILES | C1CCN(C1)C2=NC=CS2 | |
| InChI Key | UFDQJALVKSMZRX-UHFFFAOYSA-N |
Derivatives and Related Compounds
Functionalization at the 4- or 5-positions of the thiazole ring yields derivatives with enhanced bioactivity. For example:
-
2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid (CAS: 941716-91-2), with a carboxylic acid group at C5, has a molecular formula of C₈H₁₀N₂O₂S and molecular weight of 198.24 g/mol .
-
Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (PubChem CID: 56773656), a water-soluble salt, highlights the versatility of this scaffold .
Synthesis Methodologies
Cycloaddition and Functionalization Strategies
A robust synthetic route involves the reaction of polysubstituted pyrrolidines with N-benzoyl isothiocyanate, followed by cyclization with α-bromo ketones. This method, developed by Belveren et al., produces 2-(pyrrolidin-1-yl)thiazoles in 65–83% yields (Table 1) .
Table 1: Synthesis of 2-(Pyrrolidin-1-yl)thiazole Derivatives
| Starting Material (Pyrrolidine Derivative) | Product Yield (%) | Conditions |
|---|---|---|
| 6j (R1 = (3-indolyl)methyl) | 65 | Reflux in acetone, 48 h |
| 6k (R1 = benzyl) | 82 | Reflux in acetone, 24 h |
| 6m (R1 = 4-methoxyphenyl) | 83 | Reflux in acetone, 24 h |
Key steps include:
-
Formation of benzoylaminocarbo-N-thioylpyrrolidine intermediates (e.g., 7j–7o) via nucleophilic attack of pyrrolidine nitrogen on isothiocyanate .
-
Cyclization with α-bromo ketones (e.g., 2-bromo-4′-methoxyacetophenone) to form the thiazole ring .
Stability Considerations
Derivatives lacking stabilizing substituents (e.g., indolyl or aryl groups) exhibit poor stability, decomposing within days at 25°C . Storage at low temperatures (−20°C) and inert atmospheres is recommended for long-term preservation.
Physicochemical Properties
Solubility and Reactivity
-
The parent compound is lipophilic due to its nonpolar pyrrolidine and thiazole rings, limiting aqueous solubility.
-
Introduction of polar groups (e.g., carboxylic acids) enhances water solubility, as seen in the sodium carboxylate derivative .
Spectroscopic Data
-
IR Spectroscopy: Carboxylic acid derivatives show characteristic C=O stretches at 1680–1720 cm⁻¹ .
-
NMR: Protons on the thiazole ring resonate at δ 7.2–7.8 ppm (1H, singlet), while pyrrolidine protons appear as multiplets at δ 1.8–3.5 ppm .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | MIC against M. tuberculosis (µg/mL) |
|---|---|---|---|
| 5k | 12.5 | 25 | 6.25 |
| 5m | 6.25 | 12.5 | 3.12 |
Mechanistically, these compounds inhibit bacterial cell wall synthesis and disrupt mycobacterial membrane integrity .
Structure-Activity Relationships (SAR)
-
Electron-withdrawing groups (e.g., -COO⁻) improve solubility and target binding.
-
Bulky substituents (e.g., indolyl) enhance activity against Gram-positive pathogens by promoting hydrophobic interactions .
Applications in Drug Discovery
Lead Compounds for Antibacterial Agents
The scaffold’s modularity allows for optimization against multidrug-resistant (MDR) strains. Derivatives with MICs < 10 µg/mL against M. tuberculosis are prioritized for tuberculosis drug development .
Future Directions
-
Exploration of hybrid structures combining thiazole-pyrrolidine motifs with fluoroquinolones or β-lactams.
-
In vivo pharmacokinetic studies to assess oral bioavailability and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume